4-(Quinolin-4-yl)pyrrolidin-2-one 4-(Quinolin-4-yl)pyrrolidin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18152476
InChI: InChI=1S/C13H12N2O/c16-13-7-9(8-15-13)10-5-6-14-12-4-2-1-3-11(10)12/h1-6,9H,7-8H2,(H,15,16)
SMILES:
Molecular Formula: C13H12N2O
Molecular Weight: 212.25 g/mol

4-(Quinolin-4-yl)pyrrolidin-2-one

CAS No.:

Cat. No.: VC18152476

Molecular Formula: C13H12N2O

Molecular Weight: 212.25 g/mol

* For research use only. Not for human or veterinary use.

4-(Quinolin-4-yl)pyrrolidin-2-one -

Specification

Molecular Formula C13H12N2O
Molecular Weight 212.25 g/mol
IUPAC Name 4-quinolin-4-ylpyrrolidin-2-one
Standard InChI InChI=1S/C13H12N2O/c16-13-7-9(8-15-13)10-5-6-14-12-4-2-1-3-11(10)12/h1-6,9H,7-8H2,(H,15,16)
Standard InChI Key GIHQZLDYZSBGBZ-UHFFFAOYSA-N
Canonical SMILES C1C(CNC1=O)C2=CC=NC3=CC=CC=C23

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The title compound features a quinoline moiety fused to a pyrrolidin-2-one ring via a single covalent bond at the 4-position of quinoline. X-ray crystallographic data from analogous structures reveal that the quinoline system adopts near-planar geometry (maximum deviation: 0.003 Å for nitrogen) , while the pyrrolidinone ring exhibits a twisted conformation with puckering parameters q2=0.112A˚q_2 = 0.112 \, \text{Å} and ϕ=25.4\phi = 25.4^\circ . Dihedral angles between the quinoline and pyrrolidinone planes measure approximately 49.26°, indicating significant non-coplanarity that influences molecular packing and intermolecular interactions .

Table 1: Key Structural Parameters

ParameterValueSource
Molecular formulaC₁₃H₁₂N₂O
Molecular weight212.25 g/mol
Quinoline planarity0.003 Å deviation
Pyrrolidinone puckeringq2=0.112A˚q_2 = 0.112 \, \text{Å}
Dihedral angle (quinoline-pyrrolidinone)49.26°

Spectroscopic Characterization

The compound’s canonical SMILES representation (C1C(CNC1=O)C2=CC=NC3=CC=CC=C23) confirms connectivity, while its InChIKey (GIHQZLDYZSBGBZ-UHFFFAOYSA-N) provides a unique structural identifier. Infrared spectroscopy of related compounds shows strong absorption bands at 1680–1700 cm⁻¹, characteristic of the pyrrolidinone carbonyl group . Nuclear magnetic resonance (NMR) data predict a singlet for the carbonyl carbon at δ ~207 ppm in ¹³C NMR and multiplet patterns for quinoline protons between δ 7.5–8.5 ppm in ¹H NMR .

Synthetic Methodologies

Catalytic Cycloaddition Approaches

A scalable synthesis involves scandium(III) trifluoromethanesulfonate-catalyzed imino Diels-Alder reactions between 4-chloroaniline and N-vinyl-2-pyrrolidinone in acetonitrile at 80°C, yielding 85% product after crystallization . Alternative routes employ BiCl₃ catalysis for one-pot assembly of tetrahydroquinolin-4-yl pyrrolidinones via [4+2] cycloadditions .

Table 2: Comparison of Synthetic Routes

MethodCatalystYieldTemperatureReference
Imino Diels-AlderSc(OTf)₃85%80°C
One-pot cycloadditionBiCl₃72%*100°C
*Reported for analogous tetrahydroquinoline derivatives

Crystallization and Purification

Slow evaporation of chloroform solutions produces single crystals suitable for X-ray analysis . Column chromatography on silica gel with ethyl acetate eluent effectively isolates the pure compound , while reverse-phase HPLC achieves >98% purity for biological testing.

Biological Activities and Mechanistic Insights

Comparative Pharmacodynamics

Quinoline-pyrrolidinone hybrids exhibit enhanced bioactivity compared to parent scaffolds:

Table 3: Activity Enhancement in Hybrid Structures

CompoundAntibacterial Potency (vs S. aureus)Antifungal Activity (vs C. albicans)
Quinoline aloneMIC = 64 μg/mLMIC = 128 μg/mL
Pyrrolidinone aloneMIC = 128 μg/mLMIC = 256 μg/mL
4-(Quinolin-4-yl)pyrrolidin-2-oneMIC = 16 μg/mLMIC = 32 μg/mL
Data adapted from

Structure-Activity Relationships

Role of Substituents

  • Quinoline Position 6: Chloro substitution (as in ) increases planarity and membrane permeability

  • Pyrrolidinone Carbonyl: Essential for hydrogen bonding with biological targets (C=O⋯H-N interactions)

  • N-Vinyl Group: Enhances reactivity in cycloaddition reactions but reduces metabolic stability

Future Research Directions

Mechanistic Elucidation

High-priority objectives include:

  • X-ray crystallography of compound-enzyme complexes to identify binding motifs

  • Metabolic stability profiling in hepatic microsomes

  • In vivo efficacy studies in murine infection models

Synthetic Optimization

Emerging strategies propose:

  • Flow chemistry approaches to reduce reaction times (<1 hour vs traditional 24 hours)

  • Enzymatic resolution of stereoisomers for chiral variants

  • PEGylation to improve aqueous solubility (currently <0.1 mg/mL in PBS)

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